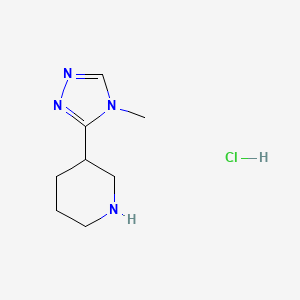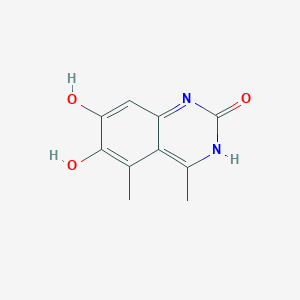
4,5-Dimethylquinazoline-2,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylquinazoline-2,6,7-triol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 4,5-Dimethylquinazoline-2,6,7-triol can be achieved through several methods. One common approach involves the reaction of 2-amino-4,5-dimethylbenzoic acid with formamide under acidic conditions to form the quinazoline ring. Subsequent hydroxylation reactions introduce the hydroxyl groups at positions 2, 6, and 7. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4,5-Dimethylquinazoline-2,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinazolines.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, dihydroquinazolines, and substituted quinazolines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Quinazoline derivatives, including 4,5-Dimethylquinazoline-2,6,7-triol, have been investigated for their anticancer, antibacterial, and antiviral properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dimethylquinazoline-2,6,7-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
4,5-Dimethylquinazoline-2,6,7-triol can be compared with other quinazoline derivatives, such as:
4,6,7-Trimethylquinazoline: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,4-Dimethylquinazoline: Has methyl groups at different positions, affecting its interaction with biological targets.
4,5-Dimethylquinazoline-2,6-diol: Lacks one hydroxyl group, which may influence its solubility and reactivity
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,7-dihydroxy-4,5-dimethyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-4-8-5(2)11-10(15)12-6(8)3-7(13)9(4)14/h3,13-14H,1-2H3,(H,11,12,15) |
InChI Key |
GTLTVFRYIBAKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=NC(=O)NC(=C12)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



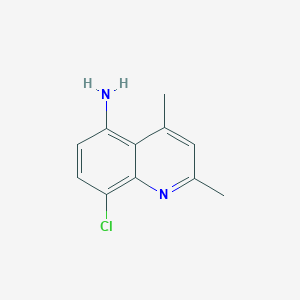


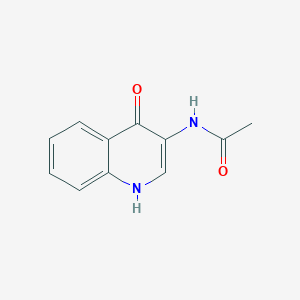
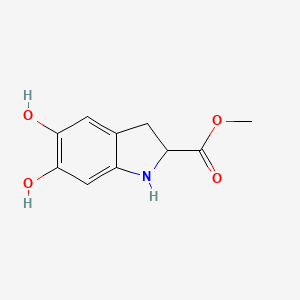


![2-(6-Ethylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11896688.png)

